7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
Description
7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one (coumarin) core substituted at position 3 with a phenyl group and at position 7 with a 2-(4-methylpiperazin-1-yl)ethoxy side chain. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of coumarins, which are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-methylpiperazine moiety enhances solubility and modulates interactions with biological targets, particularly enzymes and receptors associated with signaling pathways .
Properties
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-19-8-7-18-15-20(17-5-3-2-4-6-17)22(25)27-21(18)16-19/h2-8,15-16H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSUIUUYWCLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans.
Biological Activity
The compound 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that compounds containing the 4-methylpiperazine moiety exhibit significant antimicrobial properties. The target compound demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 μM | Not significantly active |
The compound's mechanism involves disrupting protein synthesis and inhibiting nucleic acid production, which are crucial for bacterial growth and replication .
Anticancer Activity
The chromone derivatives have been studied for their potential anticancer effects. In vitro studies have shown that 7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one can induce apoptosis in cancer cell lines.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 10 μM, with an IC50 value of approximately 8 μM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8 | Caspase activation |
| HeLa | 12 | Induction of apoptosis |
Neuroprotective Effects
The neuroprotective potential of chromone derivatives has gained attention in recent years. The compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Research Findings:
In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 5 μM, showcasing its potential as a multitarget-directed ligand for neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Activity Trends
Antimicrobial Activity :
- The 4-benzylpiperazine propoxy derivative (MIC: 2–8 µg/mL) outperforms the target compound (MIC: 16–32 µg/mL), likely due to increased lipophilicity from the benzyl group .
- Substitution at position 8 (e.g., methylpiperazinylmethyl) reduces antimicrobial efficacy but enhances antioxidant capacity .
Anticancer Activity :
- Bromobenzyl-piperazine derivatives show superior cytotoxicity (IC₅₀: 9.5 µM) compared to the target compound (IC₅₀: >50 µM), attributed to halogen-induced DNA intercalation .
- Trifluoromethyl and chlorophenyl groups in kinase inhibitors improve target selectivity .
Solubility and Bioavailability :
- The 4-methylpiperazine ethoxy group in the target compound enhances water solubility (LogP: 2.1) compared to morpholine analogues (LogP: 2.8) .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 7-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one | 378.44 | 2.1 | 1.2 |
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one | 485.56 | 3.4 | 0.3 |
| 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one | 302.34 | 1.8 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
